5-Bromo-4-fluoro-2-methylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJPRCEDOHWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 5 Bromo 4 Fluoro 2 Methylbenzaldehyde
Methodologies for Aldehyde Group Introduction on Halogenated Arenes
When the synthetic strategy involves creating the substituted aromatic ring first (e.g., 1-bromo-2-fluoro-4-methylbenzene), the final step is the introduction of the aldehyde group. Several reliable methods exist for the formylation of halogenated arenes.
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic rings. It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electron-donating nature of the methyl group in a potential precursor like 1-bromo-2-fluoro-4-methylbenzene would activate the ring towards this electrophilic substitution.
Another powerful technique is directed ortho-metalation, as mentioned earlier. Starting with a precursor like 1-bromo-2-fluoro-4-methylbenzene, lithiation directed by the fluorine atom would occur at the position that will become the aldehyde. Quenching the resulting aryllithium with a formylating agent like DMF yields the desired benzaldehyde (B42025).
| Method | Reagents | Temperature (°C) | Typical Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | 0-100 | 70-90 |
| Directed ortho-metalation | n-BuLi, THF; then DMF | -78 to 0 | 60-80 |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0-25 | 75-85 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Multistep Synthetic Sequences and Overall Yield Optimization
A plausible synthetic sequence could be:
Bromination of 4-fluoro-2-methylbenzaldehyde (B1304903): This is a direct approach that leverages the directing effects of the existing substituents.
Formylation of 1-bromo-2-fluoro-4-methylbenzene: This route builds the substitution pattern on the arene before introducing the aldehyde functionality.
For either route, yield optimization involves a systematic study of reaction parameters for each step, including:
Reaction Time and Temperature: Finding the optimal balance to ensure complete conversion of the starting material while minimizing the formation of byproducts.
Stoichiometry of Reagents: Using the correct molar ratios of reactants and catalysts to maximize product formation and avoid waste.
Solvent and Catalyst Choice: Selecting a solvent that provides good solubility for the reactants and a catalyst that offers high activity and selectivity.
Purification Methods: Employing efficient purification techniques like crystallization or chromatography to isolate the desired product in high purity with minimal loss.
Catalytic Systems in the Synthesis of Substituted Benzaldehydes
Catalysis plays a pivotal role in the modern synthesis of substituted benzaldehydes, offering pathways with higher efficiency, selectivity, and sustainability.
In the context of halogenation, Lewis acids like iron(III) bromide or aluminum chloride are traditional catalysts for electrophilic aromatic substitution. However, solid acid catalysts such as zeolites are gaining traction due to their ease of separation and reusability.
For the introduction of the aldehyde group, palladium-catalyzed formylation reactions have emerged as powerful alternatives to classical methods. For instance, aryl halides can be converted to aldehydes using carbon monoxide or other C1 sources in the presence of a palladium catalyst and a reducing agent. These methods often exhibit broad functional group tolerance and can be performed under milder conditions than traditional formylation reactions.
| Catalytic Reaction | Catalyst System | C1 Source | Key Advantages |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | - | Mild conditions, high selectivity |
| Heck Reaction | Pd(OAc)₂ / Ligand | - | Forms C-C bonds with alkenes |
| Carbonylative Coupling | Palladium Catalyst | CO gas | Direct introduction of carbonyl |
| Reductive Formylation | Palladium Catalyst | CO₂ | Utilizes a renewable C1 source |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of 5-bromo-4-fluoro-2-methylbenzaldehyde can be made more sustainable by adopting several green strategies.
Use of Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. In some cases, reactions can be performed in water or even under solvent-free conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot and multicomponent reactions are excellent strategies for improving atom economy.
Use of Safer Reagents: Replacing hazardous reagents with safer alternatives. For example, using N-Bromosuccinimide instead of elemental bromine reduces handling risks. Eco-friendly brominating agents prepared from bromide and bromate (B103136) are also being explored.
Catalysis: As discussed previously, the use of catalysts is a cornerstone of green chemistry as it allows for reactions to be more efficient, selective, and to occur under milder conditions, reducing energy consumption.
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.
By carefully selecting starting materials, reagents, and reaction conditions, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Mechanistic Aspects and Chemical Transformations of 5 Bromo 4 Fluoro 2 Methylbenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is a versatile functional handle, susceptible to a variety of transformations including oxidation, reduction, and carbon-carbon bond formation through nucleophilic addition and condensation.
Chemoselective Oxidation Reactions
The aldehyde functional group of 5-Bromo-4-fluoro-2-methylbenzaldehyde can be selectively oxidized to the corresponding carboxylic acid, 5-bromo-4-fluoro-2-methylbenzoic acid. This transformation requires mild oxidizing agents to prevent unwanted side reactions involving the aryl halides. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH conditions, or buffered sodium chlorite (B76162) (NaClO₂) with a scavenger like 2-methyl-2-butene (B146552), are commonly employed for this purpose. The presence of the halogens and the methyl group on the aromatic ring are generally stable under these conditions.
A typical reaction scheme is as follows:
Substrate : this compound
Reagent : Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), 2-methyl-2-butene
Solvent : tert-Butanol/Water
Product : 5-Bromo-4-fluoro-2-methylbenzoic acid
This selective oxidation is a crucial step in the synthesis of various derivatives where a carboxylic acid functionality is required for further coupling or derivatization, such as in the formation of amides or esters.
Reductive Transformations and their Stereocontrol
The aldehyde can be readily reduced to the corresponding primary alcohol, (5-bromo-2-fluoro-4-methylphenyl)methanol. organic-chemistry.org This is typically achieved with high chemoselectivity using hydride reducing agents.
Common Reducing Agents:
Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reagent that readily reduces aldehydes in the presence of less reactive functional groups. It is often used in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminium hydride (LiAlH₄) : A much stronger reducing agent that also effectively reduces the aldehyde. However, its high reactivity requires anhydrous conditions and careful handling.
The reduction of this compound to the corresponding benzyl (B1604629) alcohol does not create a new stereocenter at the benzylic carbon. However, the principles of stereocontrol are critical in related transformations where a prochiral ketone or a γ-substituted α,β-unsaturated aldehyde is reduced. nih.govnih.gov In such cases, the facial selectivity of the hydride attack determines the stereochemistry of the resulting alcohol. nih.gov This can be influenced by steric hindrance from adjacent substituents or by using chiral reducing agents to achieve enantioselectivity. nih.govnih.gov For instance, in the reduction of a ketone, if one face of the carbonyl is sterically more accessible, the hydride will preferentially attack from that side, leading to a major diastereomer. nih.gov
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the aldehyde group is a prime target for nucleophiles, leading to a wide array of C-C bond-forming reactions. Condensation reactions are particularly important for extending the carbon framework.
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or ammonia. organic-chemistry.org The reaction with this compound would proceed via an initial nucleophilic addition to the carbonyl, followed by dehydration to yield a substituted alkene. Mechanochemical methods, performed under solvent-free conditions, have also proven effective for Knoevenagel condensations involving substituted benzaldehydes. organic-chemistry.org
Wittig Reaction : The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wuxibiology.com It involves the reaction of the aldehyde with a phosphorus ylide (a triphenylphosphonium ylide). The stereochemical outcome of the reaction (E or Z-alkene) is dependent on the stability of the ylide used. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene, whereas non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product |
| Knoevenagel Condensation | Malononitrile | Piperidine, heat | 2-(5-Bromo-4-fluoro-2-methylbenzylidene)malononitrile |
| Wittig Reaction (stabilized ylide) | (Triphenylphosphoranylidene)acetonitrile | Heat | (E)-3-(5-Bromo-4-fluoro-2-methylphenyl)acrylonitrile |
| Wittig Reaction (non-stabilized ylide) | Methyltriphenylphosphonium bromide | n-Butyllithium | 5-Bromo-4-fluoro-2-methyl-1-vinylbenzene |
| Grignard Reaction | Phenylmagnesium bromide | Diethyl ether, then H₃O⁺ workup | (5-Bromo-4-fluoro-2-methylphenyl)(phenyl)methanol |
Aromatic Halide Reactivity Profiles
The presence of two different halogen atoms on the aromatic ring, bromine and fluorine, allows for selective functionalization through either nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The electronic nature of the aldehyde group plays a pivotal role in determining the site of reactivity.
Nucleophilic Aromatic Substitution (SNAr) at Bromine and Fluorine Centers
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.comyoutube.com
For this compound, the ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the aldehyde group. This effect is most pronounced at the ortho and para positions. The fluorine atom is located para to the aldehyde group, significantly increasing its susceptibility to substitution. The bromine atom is meta to the aldehyde, and thus is significantly less activated. Consequently, nucleophilic attack will occur selectively at the C-F bond. masterorganicchemistry.commdpi.com
Predicted Reactivity Order for SNAr : C-F >> C-Br
For example, reaction with a nucleophile such as sodium methoxide (B1231860) would be expected to yield 5-bromo-4-methoxy-2-methylbenzaldehyde, with the C-Br bond remaining intact. This high regioselectivity is a key feature in the synthetic application of polyhalogenated aromatic compounds. wuxibiology.com
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the energy of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step to the Pd(0) catalyst. libretexts.org The bond strength order is C-F > C-Cl > C-Br > C-I. savemyexams.comdoubtnut.com Therefore, the reactivity trend for cross-coupling is the reverse of that for SNAr: C-I > C-Br > C-Cl >> C-F. libretexts.org
For this compound, the C-Br bond is significantly weaker and more reactive than the very strong C-F bond. This allows for highly chemoselective cross-coupling reactions at the bromine position, leaving the fluorine atom untouched for potential subsequent transformations. nih.govacs.org
Predicted Reactivity Order for Cross-Coupling : C-Br >> C-F
This differential reactivity enables a modular approach to synthesizing complex molecules, where the C-Br bond can be functionalized first using a palladium-catalyzed reaction, followed by a different transformation at the C-F position if desired.
Table 2: Chemoselectivity in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product at C-Br Position |
| Suzuki-Miyaura libretexts.orgorganic-chemistry.org | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde |
| Heck organic-chemistry.orgmdpi.com | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl (E)-3-(4-fluoro-2-methyl-5-formylphenyl)acrylate |
| Sonogashira organic-chemistry.orglibretexts.org | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Fluoro-2-methyl-5-(phenylethynyl)benzaldehyde |
| Buchwald-Hartwig organic-chemistry.orgnih.gov | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu | 4-Fluoro-2-methyl-5-(phenylamino)benzaldehyde |
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the molecule contains several substituents that can potentially influence a DoM reaction.
While no specific studies on the DoM of this compound have been documented in the reviewed literature, the reactivity can be inferred from the directing abilities of its functional groups. The aldehyde group, after in situ protection, can act as a DMG. For instance, conversion to an oxazoline (B21484) can direct metalation. beilstein-journals.org The fluorine atom is also known to be a modest DMG. However, the position ortho to the fluorine is already substituted with either the bromine or the aldehyde group.
The primary site for a potential DoM reaction would likely be the C6 position, which is ortho to the methyl group and meta to the bromo and fluoro substituents. The methyl group itself is not a strong DMG. A plausible strategy for functionalization at the C3 position, which is ortho to the formyl group, would involve the in situ formation of a directing group from the aldehyde. For example, reaction with a secondary amine could form an α-amino alkoxide that directs lithiation to the C3 position.
It is important to consider that the bromine atom could undergo lithium-halogen exchange, a common competing reaction when using organolithium reagents. The choice of the lithium base (e.g., n-BuLi, sec-BuLi, or LDA) and the reaction conditions (temperature, solvent) would be critical in controlling the chemoselectivity between DoM and lithium-halogen exchange. A synthesis of 5-bromo-2-fluorobenzaldehyde (B134332) has been reported via the lithiation of 1-bromo-4-fluorobenzene (B142099), followed by formylation, demonstrating the feasibility of metalation on a similar ring system.
Impact of Substituent Electronic and Steric Effects on Reactivity
The reactivity of this compound is intricately governed by the electronic and steric effects of its substituents. The aldehyde group is a deactivating group for electrophilic aromatic substitution but activates the carbonyl carbon for nucleophilic attack. The fluorine and bromine atoms are halogens with dual electronic effects: they are inductively electron-withdrawing (-I) and have a resonance electron-donating effect (+R). The methyl group is a weak electron-donating group (+I).
Electronic Effects:
Aldehyde Group (-CHO): The strong electron-withdrawing nature of the aldehyde group significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic addition reactions.
Fluorine Atom (-F): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which further enhances the electrophilicity of the aromatic ring and the carbonyl carbon.
Bromine Atom (-Br): Bromine also has an electron-withdrawing inductive effect, albeit weaker than fluorine.
Methyl Group (-CH₃): The methyl group is electron-donating through induction, which slightly counteracts the electron-withdrawing effects of the halogens and the aldehyde group.
The cumulative electron-withdrawing effects of the aldehyde, fluorine, and bromine substituents render the aromatic ring electron-deficient. This would facilitate nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present at an activated position.
Steric Effects:
The ortho relationship of the methyl group to the aldehyde group introduces steric hindrance. This can influence the approach of nucleophiles to the carbonyl carbon and may also affect the conformation of the aldehyde group relative to the aromatic ring. This steric congestion can be a significant factor in controlling the stereoselectivity of certain reactions.
The following table provides a qualitative summary of the expected substituent effects on the reactivity of the primary reaction sites:
| Substituent | Position | Electronic Effect on Ring | Electronic Effect on Carbonyl | Steric Hindrance |
| -CHO | 1 | Deactivating (-I, -R) | Activating (electrophilic) | - |
| -CH₃ | 2 | Activating (+I) | - | High (at C3 and carbonyl) |
| -F | 4 | Deactivating (-I > +R) | Activating (electrophilic) | Moderate (at C3 and C5) |
| -Br | 5 | Deactivating (-I > +R) | Activating (electrophilic) | Moderate (at C4 and C6) |
This table is based on general principles of physical organic chemistry, as specific experimental data for this compound is not available in the reviewed literature.
Reaction Pathway Analysis and Kinetic Studies
A detailed reaction pathway analysis and kinetic studies for this compound have not been reported. However, a theoretical assessment based on its structure allows for predictions of its reactivity in various transformations.
For nucleophilic addition to the carbonyl group, the reaction would proceed via the standard mechanism involving the attack of a nucleophile to form a tetrahedral intermediate, followed by protonation to yield the alcohol product. The rate of this reaction is expected to be enhanced by the electron-withdrawing substituents (F, Br, CHO), which increase the partial positive charge on the carbonyl carbon. However, the steric bulk of the ortho-methyl group would likely decrease the reaction rate compared to a less hindered benzaldehyde (B42025).
In the context of DoM, the reaction pathway would be highly dependent on the chosen conditions. The formation of the organolithium species at the C6 position would be the key intermediate. The stability of this intermediate and the kinetics of its formation versus competing pathways like lithium-halogen exchange would determine the success of a DoM strategy.
Kinetic studies on related substituted benzaldehydes have shown that electron-withdrawing groups generally accelerate the rate of nucleophilic addition reactions. Therefore, it can be postulated that this compound would be more reactive towards nucleophiles than benzaldehyde itself, although the steric hindrance from the methyl group would be a mitigating factor.
A hypothetical reaction coordinate diagram for a nucleophilic addition could be envisioned where the energy of the transition state is lowered by the electronic effects of the substituents, but potentially raised by steric repulsion. Without experimental data, a quantitative analysis remains speculative.
Strategic Utilization As a Key Synthetic Building Block
Precursor in the Divergent Synthesis of Complex Organic Molecules
The strategic placement of orthogonal reactive sites on the 5-bromo-4-fluoro-2-methylbenzaldehyde scaffold allows for its use as a starting point in divergent synthetic strategies. The aldehyde functionality provides a handle for a variety of classical transformations, while the bromo substituent is a prime candidate for modern cross-coupling methodologies. This dual reactivity enables the synthesis of a diverse library of compounds from a single, readily accessible precursor.
For instance, the aldehyde can be transformed into an amine, which can then be further functionalized. A related compound, 5-bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. cymitquimica.com The multiple reactive sites on compounds like 5-bromo-4-fluoro-2-methylaniline, including the potential for cross-coupling on the bromide, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride, highlight the synthetic versatility inherent in this substitution pattern. cymitquimica.com
Intermediate in the Preparation of Advanced Chemical Entities
This compound is a valuable intermediate for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. nbinno.com Its utility stems from the ability to selectively transform its functional groups.
Synthesis of Aryl Nitriles (e.g., conversion to 4-fluoro-2-methylbenzonitrile (B118529) derivatives)
While direct conversion of this compound to its corresponding benzonitrile (B105546) is not explicitly detailed in the provided search results, the synthesis of the related 4-fluoro-2-methylbenzonitrile from 4-fluoro-2-methylbenzaldehyde (B1304903) is well-documented. A common route involves the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile. This transformation can be carried out using reagents such as hydroxylamine (B1172632) hydrochloride to form the oxime, and then a dehydrating agent like phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate to yield the nitrile. libretexts.org This established methodology suggests a viable pathway for the conversion of this compound to its corresponding nitrile derivative, which can serve as a key intermediate for further functionalization.
Formation of Carboxylic Acid and Alcohol Derivatives
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of compounds.
The oxidation of the aldehyde to a carboxylic acid, yielding 5-bromo-4-fluoro-2-methylbenzoic acid, can be achieved using standard oxidizing agents. While a direct experimental procedure for this specific conversion was not found, the synthesis of the analogous 5-bromo-2-methylbenzoic acid from 2-methylbenzoic acid using bromine in concentrated sulfuric acid is known. bldpharm.com
The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, (5-bromo-4-fluoro-2-methylphenyl)methanol (B6234073), is a common transformation. This can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent. For example, the reduction of 3-bromo-4-methylbenzaldehyde (B184093) to (3-bromo-4-methylphenyl)methanol (B151461) is achieved with sodium borohydride in methanol (B129727). chemicalbook.com The existence of (5-bromo-4-fluoro-2-methylphenyl)methanol in chemical supplier catalogs further supports the feasibility of this conversion. bldpharm.com
Incorporation into Heterocyclic Systems
The reactivity of the aldehyde and the bromo-substituent makes this compound a valuable precursor for the synthesis of various heterocyclic systems. For example, a similar compound, 5-bromo-2-fluorobenzaldehyde (B134332), is used in the synthesis of quinazoline (B50416) derivatives. berkeley.edu In this synthesis, the aldehyde reacts with guanidine (B92328) carbonate to form a 6-bromoquinazolin-2-amine, which can then undergo further reactions, such as Suzuki couplings, to introduce additional diversity. berkeley.edu This demonstrates how the aldehyde functionality can be used to construct a heterocyclic ring, while the bromine atom provides a site for subsequent functionalization.
Furthermore, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of boronic acids. nih.govresearchgate.net This reaction is a powerful tool for the construction of biaryl systems, which are common motifs in many biologically active molecules.
Design Principles for Retrosynthetic Planning Involving this compound
In retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify potential starting materials, this compound represents a valuable and strategically substituted building block. The key to its utility lies in recognizing the synthetic transformations that its functional groups can facilitate.
When a target molecule contains a substituted benzene (B151609) ring with a similar substitution pattern, one can envision a disconnection that leads back to this compound. For example, if a target molecule contains a biaryl moiety where one of the aryl groups is a 4-fluoro-2-methylphenyl group, a retrosynthetic disconnection of the biaryl bond via a Suzuki-Miyaura coupling would lead back to a boronic acid and an aryl halide. If the other aryl group can be derived from the aldehyde, then this compound becomes an attractive starting material.
Similarly, if a target molecule contains a more complex functional group that can be synthesized from an aldehyde, such as an alkene via a Wittig reaction, a retrosynthetic disconnection of the alkene would lead back to the corresponding aldehyde and a phosphonium (B103445) ylide. libretexts.orgberkeley.edumasterorganicchemistry.comlibretexts.org The presence of the bromo and fluoro substituents on the benzaldehyde (B42025) ring adds further strategic value, as they can be carried through the synthesis and utilized for later-stage modifications or to tune the properties of the final molecule.
An In-Depth Analysis of this compound: Spectroscopic and Spectrometric Characterization
The structural elucidation of novel organic compounds is fundamental to advancements in chemical and pharmaceutical sciences. This compound, a substituted aromatic aldehyde, represents a molecule of interest for which a detailed structural analysis is crucial for understanding its chemical behavior and potential applications. While specific experimental data for this compound is not widely available in published literature, this article outlines the key spectroscopic and spectrometric methodologies that are essential for its complete characterization. The following sections describe the principles of these techniques and the anticipated findings for this compound.
Spectroscopic and Spectrometric Characterization Methodologies
The definitive identification and structural confirmation of 5-Bromo-4-fluoro-2-methylbenzaldehyde rely on a suite of advanced analytical techniques. These methods probe the molecular structure at different levels, from the vibrations of chemical bonds to the precise arrangement of atoms in space, providing a comprehensive chemical fingerprint of the compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is indispensable for identifying the functional groups within a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, FT-IR and FT-Raman spectra would provide clear evidence for its key structural features. The most prominent absorption band would be that of the carbonyl (C=O) group of the aldehyde, which is expected to appear in the range of 1680-1700 cm⁻¹. The exact position of this peak can offer insights into electronic effects from the substituents on the aromatic ring. Aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
Table 1: Expected FT-IR/FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aldehyde (-CHO) | ~2850 and ~2750 |
| C=O Stretch | Aldehyde (-CHO) | 1680 - 1700 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C-H Stretch | Methyl (-CH₃) | 2870 - 2960 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-F Stretch | Aryl-Fluoride | 1000 - 1400 |
| C-Br Stretch | Aryl-Bromide | 500 - 600 |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. The aldehyde proton (-CHO) is expected to be the most deshielded, appearing as a singlet far downfield, typically between δ 9.5 and 10.5 ppm. The two aromatic protons would appear in the aromatic region (δ 7.0-8.5 ppm), showing splitting patterns (likely doublets) due to coupling with the adjacent ¹⁹F nucleus and potentially with each other, which helps to confirm their relative positions. The methyl (-CH₃) protons would appear as a singlet in the upfield region, around δ 2.0-2.5 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehydic carbonyl carbon would be highly deshielded, with a chemical shift (δ) above 190 ppm. The six aromatic carbons would produce signals in the δ 110-165 ppm range. The carbon atom bonded to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. Similarly, carbons adjacent to the fluorine atom would show smaller C-F couplings (²JCF, ³JCF). The chemical shift of the methyl carbon would be observed around δ 15-25 ppm.
¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a crucial technique. It would show a single resonance for the fluorine atom. The chemical shift and coupling to nearby protons (³JHF and ⁴JHF) would provide definitive proof of its position on the aromatic ring relative to the other substituents.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Doublet (d) or Doublet of doublets (dd) |
| ¹H | Methyl (-CH₃) | 2.0 - 2.5 | Singlet (s) |
| ¹³C | Carbonyl (-CHO) | > 190 | Doublet (due to coupling with ¹H) |
| ¹³C | Aromatic (C-F) | 155 - 165 | Doublet (d), large ¹JCF |
| ¹³C | Aromatic (C-Br) | ~115 | Singlet (s) |
| ¹³C | Aromatic (C-H, C-C) | 120 - 145 | Doublet (d) or Singlet (s) |
| ¹³C | Methyl (-CH₃) | 15 - 25 | Quartet (q) |
| ¹⁹F | Aryl-Fluoride | -100 to -120 | Multiplet (m) |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₆BrFO), HRMS would detect the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the spectrum would show a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or a hydrogen atom, leading to characteristic fragment ions.
Table 3: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Note |
|---|---|---|---|---|
| [M]⁺ | [C₈H₆BrFO]⁺ | 215.9586 | 217.9565 | Molecular ion with characteristic Br isotope pattern |
| [M-H]⁺ | [C₈H₅BrFO]⁺ | 214.9508 | 216.9487 | Loss of a hydrogen atom |
| [M-CHO]⁺ | [C₇H₅BrF]⁺ | 186.9535 | 188.9514 | Loss of the formyl radical |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental tools for investigating the molecular geometry and electronic properties of compounds. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict stable molecular structures and their energetics. nih.govmaterialsciencejournal.org For instance, a common approach involves geometry optimization using DFT with a specific functional and basis set, such as B3LYP/6-311++G(d,p), to find the lowest energy conformation of the molecule. nih.gov
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the substituents (bromo, fluoro, and methyl groups) on the benzaldehyde (B42025) scaffold.
As an illustrative example, theoretical calculations performed on the related compound 5-Bromo-2-Hydroxybenzaldehyde yielded optimized structural parameters that were then compared with experimental data, showing a high degree of correlation. nih.gov This validates the use of computational methods for accurately modeling the geometry of such molecules.
Table 1: Example of Calculated vs. Experimental Structural Parameters for an Analogous Compound (5-Bromo-2-Hydroxybenzaldehyde) nih.gov Note: This data is for 5-Bromo-2-Hydroxybenzaldehyde and serves as an example of typical results from DFT calculations.
| Parameter | Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |
|---|---|---|---|
| Bond Length | C-C | 1.3 - 1.4 | 1.3 - 1.4 |
| Bond Length | C-H | 1.0 - 1.1 | 0.93 |
| Bond Angle | C1-C6-C5 | 119.3 | 119.2 |
| Bond Angle | C4-C5-H9 | 119.8 | 121.9 |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap implies higher reactivity. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential, hardness, and the global electrophilicity index can be calculated to further quantify reactivity. nih.gov
Table 2: Example of FMO and Global Reactivity Descriptors for an Analogous Compound (5-Bromo-2-Hydroxybenzaldehyde) nih.gov Note: This data is for 5-Bromo-2-Hydroxybenzaldehyde and illustrates typical FMO analysis results.
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.73 |
| E(LUMO) | -2.21 |
| Energy Gap (ΔE) | 4.52 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color gradient.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.gov In a substituted benzaldehyde, this region is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. nih.gov The hydrogen atom of the aldehyde group is an example of a site with positive potential. Intermediate potential regions are usually colored green. nih.gov For 5-Bromo-4-fluoro-2-methylbenzaldehyde, the MEP map would reveal how the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group collectively influence the charge distribution on the aromatic ring and the aldehyde functional group.
Reaction Mechanism Elucidation via Transition State Calculations
While no specific reaction mechanism studies for this compound were found, computational chemistry provides powerful methods for their elucidation. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.
Transition state calculations are used to determine the activation energy of a reaction, providing insight into its kinetics. researchgate.net For substituted benzaldehydes, this could involve modeling reactions such as nucleophilic addition to the carbonyl carbon, oxidation of the aldehyde to a carboxylic acid, or electrophilic aromatic substitution on the ring. For example, studies on other benzaldehydes have investigated the kinetic and thermodynamic properties of their reactions computationally. nih.gov Such analysis would clarify how the electronic properties of the fluoro, bromo, and methyl substituents on this compound influence the energy barriers of its potential reactions.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (focused on chemical reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a specific activity or property. In the context of chemical reactivity, a QSAR model could be developed to predict the reaction rates or equilibrium constants for a series of substituted benzaldehydes, including this compound.
To build such a model, various molecular descriptors are calculated for each compound using computational software. These can include electronic descriptors (e.g., partial atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors. A study on a set of 50 substituted benzaldehydes successfully developed a Quantitative Structure-Property Relationship (QSPR) to predict their 17O NMR chemical shifts—a property dependent on the electronic environment of the carbonyl group—using descriptors calculated at the semiempirical PM3 level. researchgate.net This demonstrates the feasibility of using QSAR/QSPR to model properties related to reactivity. A similar approach could be applied to predict the chemical reactivity of this compound, provided a suitable training set of compounds with known experimental reactivity data is available.
Emerging Research Directions and Future Outlook
Innovative Catalytic Methods for Sustainable Synthesis
The drive towards green chemistry is prompting a shift away from stoichiometric reagents to more sustainable catalytic processes for the synthesis of complex molecules like 5-Bromo-4-fluoro-2-methylbenzaldehyde. Research into the synthesis of related substituted benzaldehydes provides a blueprint for future innovations.
One promising approach involves the use of Lewis acid catalysis for targeted bromination. For instance, the synthesis of 2-fluoro-5-bromobenzaldehyde has been achieved using a brominating reagent in the presence of a Lewis acid like anhydrous aluminum trichloride. google.com This method offers a potential pathway for the regioselective bromination of a 4-fluoro-2-methylbenzaldehyde (B1304903) precursor, minimizing waste and improving reaction control. Another sustainable strategy is the use of environmentally friendly brominating agents, such as certain bromide reagents used in water treatment, which can reduce the environmental impact of the synthesis process. google.com
Key Catalytic Strategies for Substituted Benzaldehydes
Lewis Acid Catalysis: Employs catalysts like AlCl₃ to direct bromination, offering high selectivity. google.com
Directed Metalation: Uses reagents like n-butyllithium to functionalize specific positions on the aromatic ring in a controlled manner. liberty.edu
Oxidative Bromination: Utilizes reagents like potassium bromate (B103136) in an acidic medium for direct bromination of an aldehyde precursor. chemicalbook.com
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch methods. nih.gov These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents, improved reproducibility, and streamlined scalability. nih.govresearchgate.net
The application of continuous flow technology has been demonstrated for closely related compounds. For example, advanced continuous flow methods are used in the scalable production of 5-Bromo-2-fluorobenzaldehyde (B134332), showcasing the industrial viability of this approach. nbinno.com Similarly, the continuous production of meta-bromo benzaldehyde (B42025) has been shown to increase yield from 82-84% in batch processes to 88-90% in a continuous system. researchgate.net This improvement is attributed to better reaction control and the elimination of repeated recycling of intermediate fractions that is common in batch distillation. researchgate.net
Continuous flow photoreactors and ozonolysis systems also present innovative ways to synthesize benzaldehyde derivatives. vapourtec.comnih.govacs.org A scalable flow process using UV-A LEDs and a water-soluble photocatalyst has been developed for the photooxidation of alkylbenzenes to their corresponding aldehydes with residence times of less than a minute. nih.govacs.org Such a method could potentially be adapted for the oxidation of 5-bromo-4-fluoro-2-methyltoluene to produce the target aldehyde in a safe, efficient, and green manner. nih.govacs.org
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Typical Yield | 82-84% | 88-90% |
| Reaction Time | 10-14 hours (plus ~30 hours total batch time) | Continuous (residence time can be seconds to minutes) |
| Scalability | Complex, requires larger reactors | Simpler, achieved by "numbering-up" or "sizing-up" systems nih.gov |
| Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volumes and superior heat exchange nih.govresearchgate.net |
| Purification | Often requires repeated distillation of cuts | Streamlined with inline purification and smaller columns |
Computational Design of Novel Transformations Involving this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity, allowing for the in silico design of novel reactions. rsc.org By modeling the electronic structure and energetic pathways of reactions, researchers can screen potential transformations, optimize conditions, and elucidate complex mechanisms before undertaking extensive lab work.
For substituted benzaldehydes, DFT studies have provided profound insights. For example, a DFT analysis of the photocatalytic reduction of 4-bromobenzaldehyde (B125591) on a titanium dioxide surface revealed how the choice of solvent could selectively lead to either debromination (in acetonitrile) or reduction of the carbonyl group (in ethanol). rsc.org This predictive power is directly applicable to this compound, helping to design selective reactions that target either the bromo or aldehyde group.
Furthermore, DFT has been used to study the influence of various substituents (including F, Br, and CH₃) on the reaction of benzaldehydes with amines to form Schiff bases. nih.govcanterbury.ac.uk Such studies can precisely predict how the electron-withdrawing effects of the bromine and fluorine atoms, combined with the electron-donating effect of the methyl group, will impact the reactivity of the aldehyde carbonyl in the target molecule. This allows for the rational design of condensation reactions and the prediction of the stability of the resulting products.
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., photocatalytic reduction). rsc.org | Predicts selectivity between reactions at the bromo vs. aldehyde group. |
| DFT with Solvation Models | Investigates the effect of solvents on reaction pathways and product selectivity. rsc.org | Aids in selecting optimal solvents to favor desired transformations. |
| Time-Dependent DFT (TD-DFT) | Predicts UV-visible absorption spectra and electronic transitions. jocpr.com | Useful for designing photo-responsive materials or photocatalytic reactions. |
| Frontier Molecular Orbital (FMO) Analysis | Analyzes HOMO-LUMO gaps to predict chemical reactivity and kinetic stability. jocpr.com | Helps in designing reactions with other reagents by matching orbital energies. |
Expanding the Chemical Space of Derivatives for Functional Exploration
The true potential of this compound lies in its capacity as a versatile scaffold for creating a wide array of new molecules. Its three distinct functional sites—the aldehyde, the bromide, and the fluoride—can be selectively modified to expand its chemical space for functional exploration in materials science and medicinal chemistry.
A particularly compelling avenue of research is inspired by the use of its corresponding amine precursor, 5-Bromo-4-fluoro-2-methylaniline. This aniline (B41778) is a key building block in the synthesis of MDL compounds, which are potent activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com The discovery that this specific substitution pattern is crucial for SIRT6 activation suggests that derivatives of this compound could be converted into novel SIRT6 modulators or other enzyme inhibitors with therapeutic potential.
The reactivity of the scaffold allows for diverse derivatization:
The Aldehyde Group: Can be readily converted into imines (Schiff bases), oximes, hydrazones, or reduced to an alcohol, providing entry into a vast range of heterocyclic and other functional systems. nih.gov
The Bromo Group: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, alkynyl, or amino groups. This is a standard method for building molecular complexity.
The Fluoro Group: While less reactive than the bromide in cross-coupling, it can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions and significantly influences the electronic properties (and thus biological activity) of the molecule.
The strategic combination of these reactions allows for the systematic development of compound libraries for screening in drug discovery programs, particularly in oncology and inflammation, as suggested by the applications of similar building blocks. nbinno.com
| Reactive Site | Type of Reaction | Resulting Functional Group/Structure | Potential Application Area |
|---|---|---|---|
| Aldehyde (-CHO) | Condensation (e.g., with amines) | Imines (Schiff Bases) | Ligand Synthesis, Heterocycles nih.gov |
| Aldehyde (-CHO) | Reduction | Alcohol (-CH₂OH) | Pharmaceutical Intermediates |
| Bromo (-Br) | Suzuki Coupling | Bi-aryl Structures | Functional Materials, Drug Scaffolds ossila.com |
| Bromo (-Br) | Sonogashira Coupling | Aryl-alkynes | Electronic Materials, Agrochemicals nbinno.com |
| Fluoro (-F) | Nucleophilic Aromatic Substitution (SₙAr) | Ethers, Amines | Fine Chemicals nbinno.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-methylbenzaldehyde, and how do reaction conditions influence yield?
- Methodology : Direct bromination/fluorination of 4-fluoro-2-methylbenzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C achieves selective bromination at the 5-position. Alternatively, Suzuki-Miyaura coupling with brominated precursors can introduce substituents .
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (>70%) require strict temperature control and inert atmospheres to minimize side reactions like debromination .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. First-aid measures for exposure include flushing eyes with water (15 minutes) and washing skin with soap .
- Storage : Store in amber vials at 2–8°C under nitrogen to prevent aldehyde oxidation and bromine loss. Avoid exposure to moisture to reduce hydrolysis .
Q. What analytical techniques are critical for characterizing purity and structure?
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Structural Confirmation : Employ H/C NMR (δ 10.2 ppm for aldehyde proton) and HRMS. X-ray crystallography (if crystalline) resolves steric effects from bromine/fluorine substituents .
Advanced Research Questions
Q. How can conflicting literature data on the reactivity of this compound in cross-coupling reactions be resolved?
- Case Study : Discrepancies in Suzuki coupling yields (40–85%) may arise from Pd catalyst choice (e.g., Pd(PPh) vs. PdCl(dppf)). Systematic screening of ligands (e.g., XPhos) and bases (KCO vs. CsCO) is advised .
- Mitigation : Use kinetic studies (in situ IR) to identify rate-limiting steps, such as oxidative addition of the C–Br bond .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Directed Functionalization : The aldehyde group acts as a meta-director, while bromine/fluorine influence ortho/para positions. Computational modeling (DFT) predicts substituent effects on charge distribution .
- Experimental Design : Use nitration (HNO/HSO) to test regioselectivity. LC-MS analysis identifies nitro-derivative ratios .
Q. How does this compound degrade under environmental or catalytic conditions, and what are the by-products?
- Degradation Pathways : Photolysis (UV light) cleaves the C–Br bond, forming 4-fluoro-2-methylbenzaldehyde. Hydrolysis (pH >10) generates carboxylic acid derivatives .
- Detection : GC-MS identifies degradation products. Environmental fate studies require simulated sunlight/oxidants (e.g., TiO photocatalysis) .
Q. What are the challenges in crystallizing this compound derivatives for structural studies?
- Crystallization Issues : Steric hindrance from bromine/fluorine reduces crystal quality. Use mixed solvents (hexane/EtOAc) and slow evaporation. Co-crystallization with thiourea derivatives improves lattice stability .
- Advanced Techniques : Synchrotron X-ray diffraction resolves weak electron density around halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
